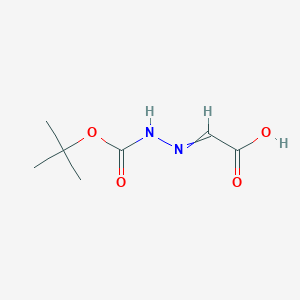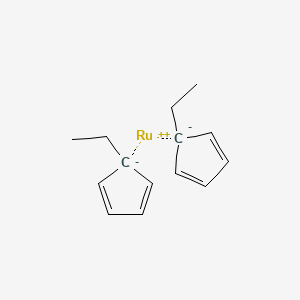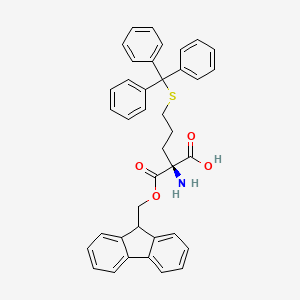
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tritylsulfanyl Group: The tritylsulfanyl group is introduced by reacting the protected amino acid with trityl chloride and a base like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The tritylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Coupling: DCC and NHS are frequently used coupling reagents.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions result in the formation of peptides.
Scientific Research Applications
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The primary mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The tritylsulfanyl group provides additional protection and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxybutanoic acid: Similar in structure but with a hydroxy group instead of a tritylsulfanyl group.
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-(quinolin-3-yl)propanoic acid: Contains a quinolinyl group instead of a tritylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of the Fmoc and tritylsulfanyl groups allows for precise control over the synthesis process, making it a valuable tool in the field of peptide chemistry.
Properties
Molecular Formula |
C39H35NO4S |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c40-38(36(41)42,37(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35H,14,25-27,40H2,(H,41,42)/t38-/m0/s1 |
InChI Key |
WUCIYVMCMFJSLJ-LHEWISCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@](C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


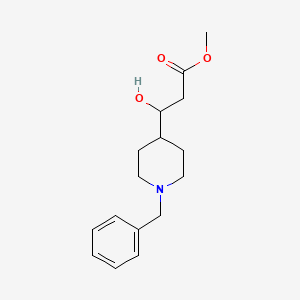
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
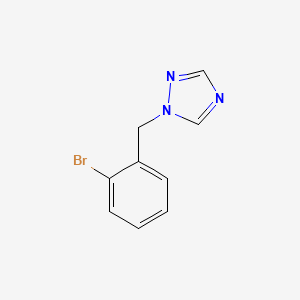
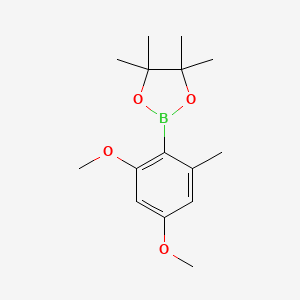
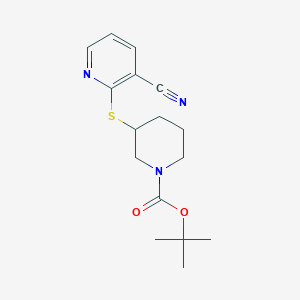

![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
